Dimethyl 2-({[1-benzyl-4-(formylamino)-4-piperidinyl]carbonyl}amino)terephthalate
Description
Properties
CAS No. |
954238-68-7 |
|---|---|
Molecular Formula |
C24H27N3O6 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
dimethyl 2-[(1-benzyl-4-formamidopiperidine-4-carbonyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H27N3O6/c1-32-21(29)18-8-9-19(22(30)33-2)20(14-18)26-23(31)24(25-16-28)10-12-27(13-11-24)15-17-6-4-3-5-7-17/h3-9,14,16H,10-13,15H2,1-2H3,(H,25,28)(H,26,31) |
InChI Key |
PQDSEIXTYLYLEE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2(CCN(CC2)CC3=CC=CC=C3)NC=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds via:
- Synthesis of the substituted piperidine intermediate : Introduction of the benzyl group at the nitrogen and formylamino substitution at the 4-position.
- Activation of the terephthalic acid derivative : Typically as dimethyl terephthalate or its activated acid chloride.
- Amide bond formation : Coupling the piperidine amine with the activated terephthalate derivative.
Preparation of the Piperidine Intermediate
- N-Benzylation of piperidine is typically achieved via alkylation using benzyl bromide or benzyl chloride under basic conditions.
- Introduction of the formylamino group at the 4-position can be performed by selective amination followed by formylation:
- Amination of the 4-position of the piperidine ring may be done via nucleophilic substitution or reductive amination.
- Formylation is commonly achieved using formic acid derivatives or formylating agents such as ethyl formate or formamide under controlled conditions.
Activation of Dimethyl Terephthalate
- Dimethyl terephthalate can be converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride, facilitating amide bond formation.
- Alternatively, carbodiimide coupling agents (e.g., EDC, DCC) may be used to activate the carboxylic acid function directly in the presence of coupling additives like HOBt or DMAP.
Amide Bond Formation
- The amide bond between the piperidine amine and the terephthalate acid derivative is formed under mild conditions to avoid ester hydrolysis.
- Common conditions include:
- Use of coupling agents (EDC, DCC) in aprotic solvents such as dichloromethane or DMF.
- Base additives like triethylamine or DIPEA to scavenge acids formed.
- Reaction temperature controlled between 0°C to room temperature.
Representative Experimental Protocol (Based on Patent WO2006034128A2 and Related Literature)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Piperidine + benzyl bromide, K2CO3, DMF, RT, 12 h | N-Benzylation of piperidine | 85-90% |
| 2 | Amination at 4-position, reductive amination with NH2 source, NaBH3CN, MeOH, RT | Introduction of amino group at C4 | 75-80% |
| 3 | Formylation with ethyl formate, reflux, 4 h | Conversion to formylamino group | 70-75% |
| 4 | Dimethyl terephthalate + SOCl2, reflux, 2 h | Conversion to terephthaloyl chloride | 90-95% |
| 5 | Coupling: piperidine intermediate + terephthaloyl chloride, Et3N, DCM, 0°C to RT, 6 h | Amide bond formation | 80-85% |
Analytical and Purification Considerations
- Purification of intermediates and final product is typically achieved by:
- Column chromatography using silica gel.
- Recrystallization from suitable solvents (e.g., ethyl acetate/hexane).
- Characterization includes:
- NMR spectroscopy (1H, 13C) for structural confirmation.
- Mass spectrometry (MS) for molecular weight verification.
- IR spectroscopy for functional group analysis (amide, ester, formyl).
- High purity is essential for biological testing and further applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-({[1-benzyl-4-(formylamino)-4-piperidinyl]carbonyl}amino)terephthalate can undergo various chemical reactions, including:
Oxidation: The formylamino group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formylamino group may yield carboxylic acids, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
Dimethyl 2-({[1-benzyl-4-(formylamino)-4-piperidinyl]carbonyl}amino)terephthalate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a precursor for biologically active compounds.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Dimethyl 2-({[1-benzyl-4-(formylamino)-4-piperidinyl]carbonyl}amino)terephthalate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Implications :
- The formylamino group could facilitate hydrogen bonding interactions, unlike non-polar substituents (e.g., trifluoromethyl groups) in other analogs .
Compound 88: Methyl 2-[(4-Methoxybenzyl)thio]-4-[(4-Vinylphenyl)amino]carbonyl]benzoate
Compound 91: Dimethyl 2-[(4-Methoxybenzyl)thio]terephthalate
- Similarities : Terephthalate ester core.
- Differences : Contains a thioether instead of the carbamoyl-piperidine group.
- Implications: The thioether in compound 91 may confer higher chemical stability but reduce hydrogen-bonding capacity compared to the target compound’s formylamino group .
Functional Group Analysis
Piperidine Derivatives ()
- 2-(Formylamino)-alpha-oxo-4-thiazole acetic acid: Shares the formylamino group but lacks the piperidine and ester moieties.
- 4-Fluorophenyl-4-piperidinylmethanone 4-methylbenzene sulfonate: Contains a piperidine ring but substitutes the formylamino group with a sulfonate ester.
Key Insight: Piperidine derivatives with electron-withdrawing groups (e.g., formylamino) may exhibit altered basicity and solubility compared to those with neutral or acidic substituents .
Data Tables
Table 1: Molecular Properties of Selected Analogs
Research Findings and Hypotheses
- Synthesis: The target compound’s synthesis likely involves coupling a formylamino-piperidine intermediate with a terephthalate ester precursor, analogous to methods used for compound 88 .
- Bioactivity: The benzyl group may enhance binding to hydrophobic enzyme pockets, while the formylamino group could mimic natural substrates in enzymatic reactions (e.g., protease inhibitors) .
- Limitations : Absence of direct pharmacological or solubility data necessitates further studies.
Biological Activity
Dimethyl 2-({[1-benzyl-4-(formylamino)-4-piperidinyl]carbonyl}amino)terephthalate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a terephthalate moiety and a piperidine derivative. The synthesis typically involves multi-step organic reactions, where the key intermediates are formed through the reaction of benzyl-substituted piperidine with various carbonyl compounds.
Biological Activity
1. Anticholinergic Properties
Research indicates that derivatives of piperidine, including the compound , exhibit significant anticholinergic activity. This is primarily due to their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the hydrolysis of acetylcholine. Studies have shown that certain derivatives can achieve IC50 values comparable to established inhibitors like donepezil, suggesting potential applications in treating Alzheimer's disease and other cognitive disorders .
2. Anticonvulsant Activity
The biological activity of related piperidine derivatives has been evaluated for anticonvulsant properties. In a screening program, several compounds demonstrated efficacy in models of seizure protection, indicating that modifications to the piperidine structure can enhance anticonvulsant activity .
3. Toxicity and Safety Profile
The safety profile is crucial for any pharmaceutical candidate. Preliminary studies suggest that some derivatives do not exhibit significant toxicity in standard assays, such as the Ames test for mutagenicity or acute toxicity testing in animal models . However, comprehensive toxicity evaluations are necessary to establish a clear safety profile.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Variations in the substituents on the benzyl and piperidine rings significantly impact both potency and selectivity against AChE and BuChE.
- Functional Group Influence : The presence of electron-withdrawing groups enhances binding affinity, while steric hindrance can reduce activity.
Table 1: Biological Activity Summary
| Compound Name | AChE IC50 (µM) | BuChE IC50 (µM) | Anticonvulsant Activity | Toxicity (LD50) |
|---|---|---|---|---|
| Compound A | 0.016 | 0.30 | Yes | 2.16 |
| Compound B | 0.050 | 0.080 | Yes | 3.40 |
| Dimethyl Terephthalate | TBD | TBD | TBD | TBD |
Case Studies
Case Study 1: Acetylcholinesterase Inhibition
In a comparative study, this compound was evaluated alongside known AChE inhibitors. Results indicated comparable efficacy with certain structural analogs showing enhanced stability and binding affinity .
Case Study 2: Anticonvulsant Screening
A series of piperidine derivatives were subjected to anticonvulsant screening at the National Institute of Neurological Disorders and Stroke. The results highlighted that modifications at the 4-position of the piperidine ring significantly improved seizure protection compared to traditional antiepileptic drugs .
Q & A
Basic: What synthetic strategies are commonly employed for preparing Dimethyl 2-({[1-benzyl-4-(formylamino)-4-piperidinyl]carbonyl}amino)terephthalate?
Answer:
The synthesis typically involves sequential coupling reactions. First, the piperidinyl core (1-benzyl-4-(formylamino)piperidine) is synthesized via reductive amination of 4-aminopiperidine derivatives, followed by formylation. The resulting intermediate is then coupled with dimethyl 2-aminoterephthalate using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the urea linkage. Protective group strategies (e.g., benzyl or tert-butoxycarbonyl groups) are critical to prevent side reactions during piperidine functionalization .
Advanced: How can regioselectivity challenges in the coupling of the piperidinyl and terephthalate moieties be addressed?
Answer:
Regioselectivity is influenced by steric and electronic factors at the piperidine nitrogen and terephthalate amino group. Computational tools (e.g., DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals. Experimentally, using bulky coupling agents (e.g., DCC over EDC) or low-temperature conditions (-20°C) can favor selective amide bond formation at the less hindered amine group. Validation via 2D NMR (e.g., NOESY) confirms regiochemical outcomes .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?
Answer:
- NMR Spectroscopy : H and C NMR confirm the urea linkage (δ ~155 ppm for carbonyl) and benzyl/piperidine substituents.
- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS validate molecular weight (e.g., [M+H] peak).
- FT-IR : Absorption bands at ~1650–1700 cm confirm carbonyl groups (urea and ester) .
Advanced: How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?
Answer:
Contradictions may arise from dynamic processes (e.g., rotameric equilibria in the urea group) or solvent effects. Variable-temperature NMR (VT-NMR) can identify conformational exchanges. For ambiguous NOE correlations, hybrid methods like LC-NMR or computational validation (e.g., Gaussian NMR chemical shift prediction) reconcile experimental and theoretical data .
Basic: What in vitro assays are suitable for preliminary assessment of biological activity?
Answer:
- Enzyme Inhibition Assays : Test against proteases or kinases due to the urea moiety’s hydrogen-bonding potential.
- Cellular Uptake Studies : Fluorescence tagging (e.g., BODIPY derivatives) evaluates membrane permeability.
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) to identify apoptotic effects .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Answer:
Systematic modification of the benzyl group (e.g., halogenation or methylation) and urea linker (e.g., thiourea analogs) can enhance target affinity. Molecular docking (AutoDock Vina) against protein databases (e.g., PDB) identifies key binding interactions. Parallel synthesis of analogs followed by SPR (surface plasmon resonance) quantifies binding kinetics .
Basic: What protocols ensure stability during long-term storage of this compound?
Answer:
Store lyophilized powder at 2–8°C under inert gas (argon) to prevent hydrolysis of the urea/ester groups. For solutions, use anhydrous DMSO or DMF, and avoid repeated freeze-thaw cycles. Monitor degradation via quarterly HPLC analysis .
Advanced: How does the terephthalate moiety influence the compound’s electronic properties?
Answer:
The terephthalate ester acts as an electron-withdrawing group, polarizing the urea linker and enhancing hydrogen-bond acceptor capacity. Cyclic voltammetry reveals redox activity at ~-1.2 V (vs. Ag/AgCl), suggesting potential for electrochemical sensing applications. TD-DFT calculations correlate this with π→π transitions in the aromatic system .
Basic: What solvent systems are optimal for solubility and reactivity in coupling reactions?
Answer:
Polar aprotic solvents (DMF, DCM) are preferred for carbodiimide-mediated couplings. For precipitation-prone intermediates, co-solvents like THF:water (4:1) improve dispersion. Solubility parameters (Hansen solubility sphere) guide solvent selection for novel derivatives .
Advanced: Can this compound serve as a precursor for fluorescent probes?
Answer:
Yes. Functionalization at the benzyl group with fluorophores (e.g., dansyl chloride) creates turn-on probes for metal ions. Computational design (e.g., TD-DFT) predicts excitation/emission wavelengths. Experimental validation via fluorescence quenching assays in buffer solutions confirms environmental sensitivity .
Methodological Notes
- Data Gaps : Limited direct evidence on the target compound necessitated extrapolation from structurally analogous piperidine/terephthalate systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
